molecular formula C8H18N6O2 B13735379 Propanimidamide, 2,2'-azobis(N-hydroxy-2-methyl- CAS No. 32813-95-9

Propanimidamide, 2,2'-azobis(N-hydroxy-2-methyl-

Cat. No.: B13735379
CAS No.: 32813-95-9
M. Wt: 230.27 g/mol
InChI Key: CMIPCRJDHTUYMZ-UHFFFAOYSA-N
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Description

Propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) is a chemical compound known for its role as a free radical initiator. It is commonly used in polymerization processes for acrylic, vinyl, and allyl monomers. The compound is also referred to as 2,2’-azobis(2-methylpropionamidine) dihydrochloride and has the molecular formula C8H18N6·2HCl .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) can be synthesized through the reaction of 2-methylpropionamidine with an azobis compound. The reaction typically involves the use of hydrochloric acid to form the dihydrochloride salt. The synthesis is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) involves the generation of free radicals through the decomposition of the compound. These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition rate and free radical generation are influenced by factors such as temperature, pH, and the presence of other chemical species .

Comparison with Similar Compounds

Similar Compounds

    2,2’-azobis(2-methylpropionitrile): Another free radical initiator used in polymerization reactions.

    2,2’-azobis(isobutyronitrile): Similar in structure and function, used in similar applications.

    2,2’-azobis(2-amidinopropane) dihydrochloride: Shares similar properties and applications

Uniqueness

Propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) is unique due to its specific decomposition properties and compatibility with various monomers. Its ability to generate free radicals under controlled conditions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

32813-95-9

Molecular Formula

C8H18N6O2

Molecular Weight

230.27 g/mol

IUPAC Name

2-[[(1Z)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]diazenyl]-N'-hydroxy-2-methylpropanimidamide

InChI

InChI=1S/C8H18N6O2/c1-7(2,5(9)11-15)13-14-8(3,4)6(10)12-16/h15-16H,1-4H3,(H2,9,11)(H2,10,12)

InChI Key

CMIPCRJDHTUYMZ-UHFFFAOYSA-N

Isomeric SMILES

CC(N=NC(/C(=N/O)/N)(C)C)(/C(=N/O)/N)C

Canonical SMILES

CC(C)(C(=NO)N)N=NC(C)(C)C(=NO)N

Origin of Product

United States

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